1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene
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Overview
Description
1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzyloxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene typically involves the nitration of 1-(Benzyloxy)-5-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, under basic conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed:
Reduction: 1-(Benzyloxy)-3-amino-5-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(Benzaldehyde)-3-nitro-5-(trifluoromethyl)benzene.
Scientific Research Applications
1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a bioactive agent .
Comparison with Similar Compounds
1-(Benzyloxy)-3-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Benzyloxy)-5-(trifluoromethyl)benzene:
3-Nitro-5-(trifluoromethyl)benzene: Lacks the benzyloxy group, leading to different chemical behavior
Uniqueness: 1-(Benzyloxy)-3-nitro-5-(trifluoromethyl)benzene is unique due to the combination of the benzyloxy, nitro, and trifluoromethyl groups on the benzene ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
919278-58-3 |
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Molecular Formula |
C14H10F3NO3 |
Molecular Weight |
297.23 g/mol |
IUPAC Name |
1-nitro-3-phenylmethoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)11-6-12(18(19)20)8-13(7-11)21-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
PQHAGJZUICATRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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